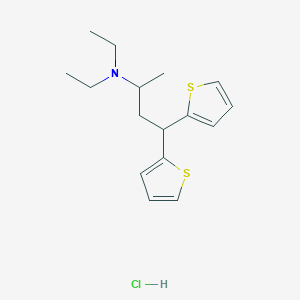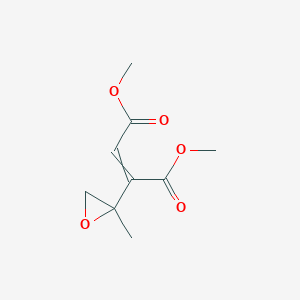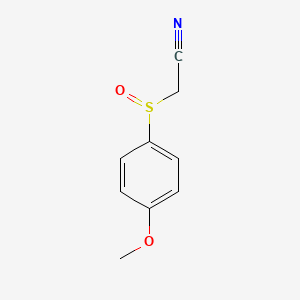
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the enantioselective reduction of N-benzyl-4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired azetidinone with high enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts. The use of immobilized enzymes, such as lipases, can also be employed for the kinetic resolution of racemic mixtures to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereoselective reactions.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-Benzyl-3,4-dimethylazetidin-2-one
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Uniqueness
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
CAS No. |
62965-01-9 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-3,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-10(2)13(12(9)14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
OKVICDHXGCQBTC-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](N(C1=O)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1C(N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)
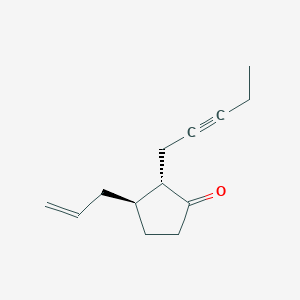
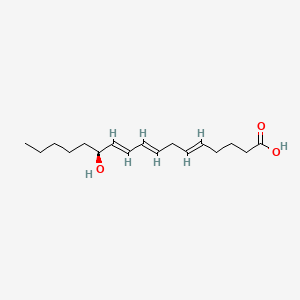
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
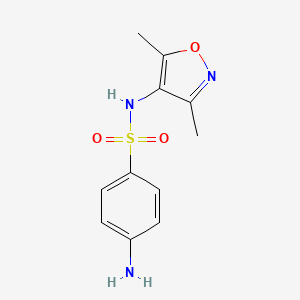

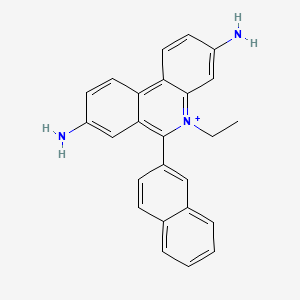
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
